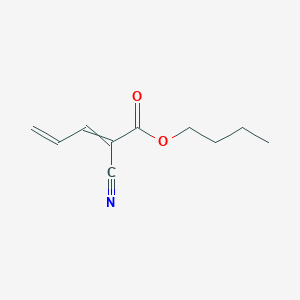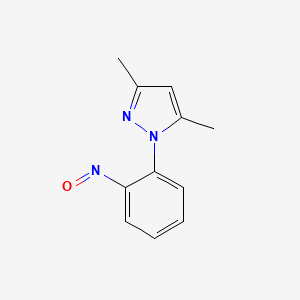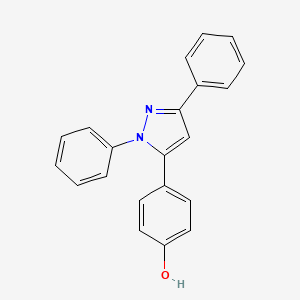![molecular formula C10H11N7OS B14426175 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide CAS No. 81841-37-4](/img/structure/B14426175.png)
5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide: is a chemical compound with the molecular formula C10H11N5O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfanyl group attached to a pentanoyl azide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide typically involves the reaction of 5-[(7H-Purin-6-yl)sulfanyl]pentanoic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the azide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide is used as a building block in organic synthesis. It can be incorporated into larger molecules to study their chemical properties and reactivity.
Biology: In biological research, this compound is used to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate enzyme mechanisms and binding sites .
Medicine: It may be used to develop inhibitors or modulators of enzymes involved in purine metabolism .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for various applications .
Mecanismo De Acción
The mechanism of action of 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and azide moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoic acid
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl chloride
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl amine
Comparison: Compared to its analogs, 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for further functionalization
Propiedades
IUPAC Name |
5-(7H-purin-6-ylsulfanyl)pentanoyl azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7OS/c11-17-16-7(18)3-1-2-4-19-10-8-9(13-5-12-8)14-6-15-10/h5-6H,1-4H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVBAMMHVWXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCCC(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574836 |
Source


|
| Record name | 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81841-37-4 |
Source


|
| Record name | 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
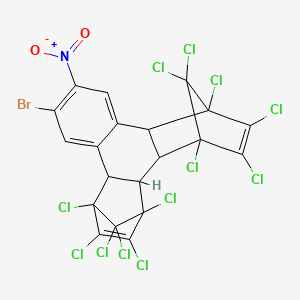
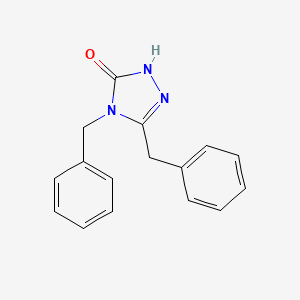
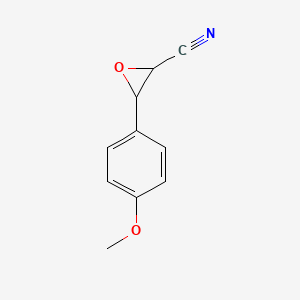
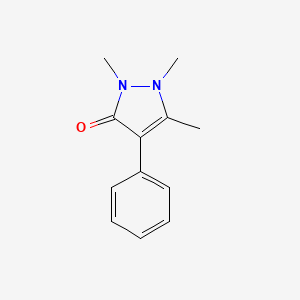

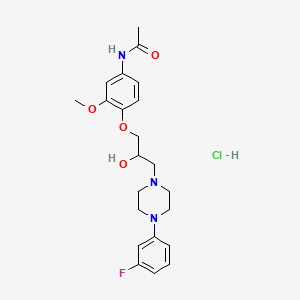
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
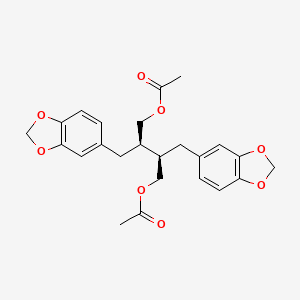
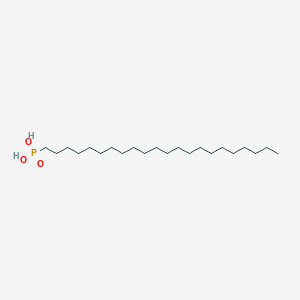
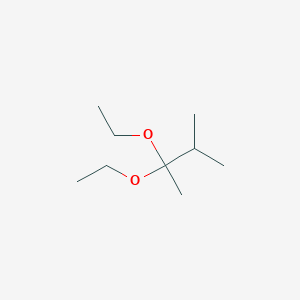
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
